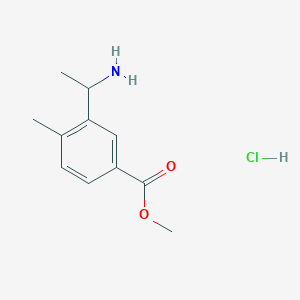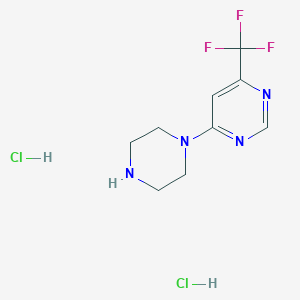![molecular formula C14H17N3O3S B2962163 N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 469876-34-4](/img/structure/B2962163.png)
N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a thiazolidine ring, and an acetamide group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring and the phenyl ring would likely contribute to the overall rigidity of the molecule. The oxygen atom in the methoxy group and the nitrogen atoms in the thiazolidine ring and the acetamide group would likely be sites of high electron density, making these areas potentially reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The methoxy group could potentially undergo demethylation under acidic conditions. The thiazolidine ring could potentially be opened under acidic or basic conditions. The acetamide group could potentially undergo hydrolysis to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar methoxy, thiazolidine, and acetamide groups could potentially make the compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Anti-inflammatory Activity
Thiazolidinone derivatives, similar to the compound , have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives have shown significant anti-inflammatory effects, suggesting potential applications in developing new anti-inflammatory agents (Koppireddi et al., 2013).
Antimicrobial Activity
Novel thiazolidinone compounds, including those linked with thienopyrimidine, have been prepared and exhibited notable antimicrobial potency against various bacterial and fungal strains, indicating the utility of these derivatives in antimicrobial drug development (Kerru et al., 2019).
Antioxidant Properties
A series of thiazolidinone acetamides have been synthesized and evaluated for their antioxidant activity. Some compounds demonstrated good antioxidant properties in different assays, suggesting their potential in oxidative stress-related therapeutic applications (Koppireddi et al., 2013).
Anticancer Activity
Thiazolidinone derivatives have been investigated for their anticancer activity against various cancer cell lines. Certain compounds showed appreciable cancer cell growth inhibition, indicating the potential of thiazolidinone derivatives in cancer research and treatment strategies (Al-Sanea et al., 2020).
Xanthine Oxidase Inhibition
Novel thiazolidinone analogs tagged with benzophenone have been synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties. Some compounds demonstrated potent XO inhibition, suggesting their potential in managing conditions like gout or hyperuricemia (Ranganatha et al., 2014).
Mécanisme D'action
Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its interactions with biological molecules. The presence of the methoxyphenyl group, the thiazolidine ring, and the acetamide group could potentially allow it to interact with a variety of biological targets .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-15-14-17(2)13(19)11(21-14)8-12(18)16-9-5-4-6-10(7-9)20-3/h4-7,11H,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJBPQQSOXFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate](/img/structure/B2962081.png)
![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
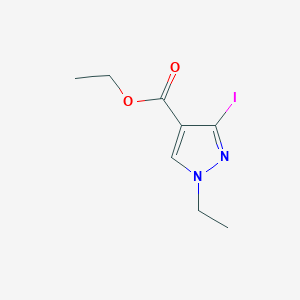

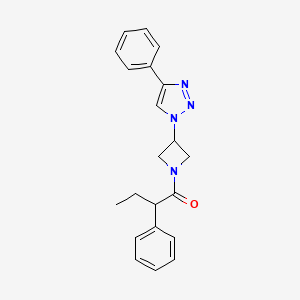
![3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962087.png)
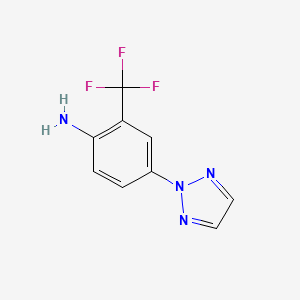
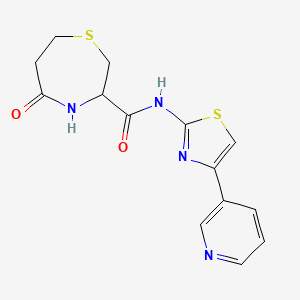
![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)
![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)
